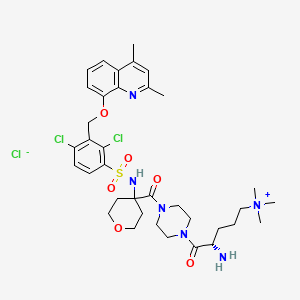

![molecular formula C26H24N4O4 B10788832 2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide](/img/structure/B10788832.png)

2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

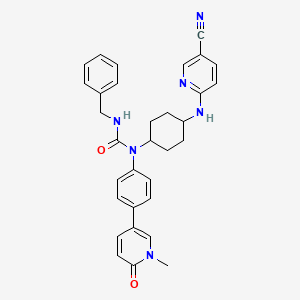

Ce composé a été développé comme un inhibiteur de BTK de deuxième génération avec des structures optimisées et une sélectivité améliorée par rapport aux inhibiteurs de première génération comme l'ibrutinib . BTK joue un rôle crucial dans le développement et la fonction des lymphocytes B, ce qui en fait une cible importante pour le traitement des maladies impliquant l'activation des cellules B et des macrophages, telles que les malignités des cellules B, l'asthme et la polyarthrite rhumatoïde .

Méthodes De Préparation

La voie de synthèse de l'inhibiteur de BTK 16 implique plusieurs étapes clés :

Formation de la structure de base : La synthèse commence par la préparation de la structure de base, qui comprend un cycle pyridine substitué par un groupe carboxamide.

Introduction du groupe phénoxyphénoxy : Le groupe phénoxyphénoxy est introduit par une série de réactions de substitution.

Incorporation du fragment diazabicycloheptane : Le fragment diazabicycloheptane est ajouté à la structure de base par une réaction de couplage.

Modifications finales :

Les méthodes de production industrielle de l'inhibiteur de BTK 16 impliqueraient probablement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés, ainsi que la possibilité de production à grande échelle.

Analyse Des Réactions Chimiques

L'inhibiteur de BTK 16 subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe phénoxyphénoxy.

Réduction : Des réactions de réduction peuvent se produire au niveau du groupe carboxamide, conduisant à la formation de dérivés amine.

Substitution : Le composé peut participer à des réactions de substitution, en particulier au niveau du cycle pyridine et du groupe phénoxyphénoxy.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

4. Applications de la recherche scientifique

L'inhibiteur de BTK 16 a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

L'inhibiteur de BTK 16 exerce ses effets en se liant de manière covalente au résidu cystéine 481 dans la poche de liaison à l'ATP de BTK. Cette liaison inhibe l'activité kinase de BTK, bloquant ainsi les voies de signalisation en aval qui sont essentielles à la prolifération, à la survie et à la fonction des cellules B . L'inhibition de BTK entraîne la suppression de la signalisation du récepteur des cellules B, de la signalisation du récepteur des chimiokines, de la signalisation du récepteur Toll-like et de la signalisation du récepteur Fc, qui sont toutes impliquées dans l'activation et la survie des cellules B et d'autres cellules immunitaires .

Applications De Recherche Scientifique

BTK inhibitor 16 has several scientific research applications:

Mécanisme D'action

BTK inhibitor 16 exerts its effects by covalently binding to the cysteine residue 481 within the ATP-binding pocket of BTK. This binding inhibits the kinase activity of BTK, thereby blocking downstream signaling pathways that are crucial for B-cell proliferation, survival, and function . The inhibition of BTK leads to the suppression of B-cell receptor signaling, chemokine receptor signaling, Toll-like receptor signaling, and Fc receptor signaling, which are all involved in the activation and survival of B-cells and other immune cells .

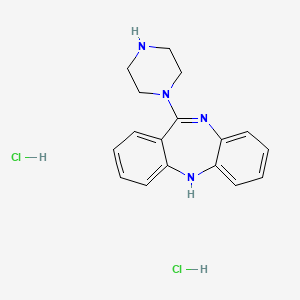

Comparaison Avec Des Composés Similaires

L'inhibiteur de BTK 16 est comparé à d'autres composés similaires, tels que l'ibrutinib, l'acalabrutinib et le zanubrutinib :

Acalabrutinib : Un inhibiteur de BTK de deuxième génération avec une sélectivité améliorée et moins d'effets secondaires par rapport à l'ibrutinib.

Zanubrutinib : Un autre inhibiteur de BTK de deuxième génération avec une grande sélectivité et une grande puissance.

L'inhibiteur de BTK 16 présente une puissance cellulaire comparable à celle de l'ibrutinib, mais une sélectivité kinomique plus élevée contre les cibles hors cible indésirables, ce qui en fait un candidat prometteur pour un développement ultérieur .

Propriétés

Formule moléculaire |

C26H24N4O4 |

|---|---|

Poids moléculaire |

456.5 g/mol |

Nom IUPAC |

2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C26H24N4O4/c1-2-24(31)30-16-17-14-18(30)15-29(17)23-13-12-22(25(27)32)26(28-23)34-21-10-8-20(9-11-21)33-19-6-4-3-5-7-19/h2-13,17-18H,1,14-16H2,(H2,27,32)/t17-,18-/m0/s1 |

Clé InChI |

FVEYIFISRORTDD-ROUUACIJSA-N |

SMILES isomérique |

C=CC(=O)N1C[C@@H]2C[C@H]1CN2C3=NC(=C(C=C3)C(=O)N)OC4=CC=C(C=C4)OC5=CC=CC=C5 |

SMILES canonique |

C=CC(=O)N1CC2CC1CN2C3=NC(=C(C=C3)C(=O)N)OC4=CC=C(C=C4)OC5=CC=CC=C5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{(1R)-2-[4-(2,4,5-Trifluorophenyl)piperazin-1-yl]-1-methylethyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B10788753.png)

![4-[[18-(4-Aminobutyl)-6-(1-carboxyethyl)-15-[carboxy(hydroxy)methyl]-12-(carboxymethyl)-25,30-dimethyl-2,5,8,11,14,17,20,23,27-nonaoxo-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,26-nonazabicyclo[26.3.0]hentriacontan-24-yl]amino]-2-methyl-3-(8-methyldeca-2,4-dienoylamino)-4-oxobutanoic acid](/img/structure/B10788762.png)

![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10788765.png)

![4-[(3-Carboxy-4-hydroxy-1-naphthyl)(oxo)acetyl]-1-hydroxy-2-naphthoic acid](/img/structure/B10788783.png)

![(3R)-4-[[(3R,6S,12R,15R,18R,21S,24R,28S,30S)-18-(4-aminobutyl)-6-(1-carboxyethyl)-15-[carboxy(hydroxy)methyl]-12-(carboxymethyl)-25,30-dimethyl-2,5,8,11,14,17,20,23,27-nonaoxo-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,26-nonazabicyclo[26.3.0]hentriacontan-24-yl]amino]-2-methyl-3-[[(2E,4Z)-8-methyldeca-2,4-dienoyl]amino]-4-oxobutanoic acid](/img/structure/B10788800.png)

![3-O-ethyl 5-O-methyl 4-(2-bromophenyl)-2-[2-(dimethylamino)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10788838.png)

![2-[[1-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]isoquinolin-4-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B10788847.png)

![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B10788848.png)

![3-[N-[4-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-N-ethyl-2-hydroxy-1H-indole-6-carboxamide](/img/structure/B10788852.png)

![[4-(4-methoxyphenyl)-2-(N-phenylanilino)-1,3-thiazol-5-yl]-phenylmethanone](/img/structure/B10788855.png)

![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoicAcid](/img/structure/B10788862.png)